molecular formula C20H20N2OS B5848043 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide

3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide

Cat. No.: B5848043
M. Wt: 336.5 g/mol
InChI Key: RZEKZBPKAKRCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide, also known as compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Compound A has also been studied for its potential use as a diagnostic tool for cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Compound A has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Compound A has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and tumor growth in animal models. Compound A has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one limitation of using this compound A in lab experiments is its low solubility in water, which can make it difficult to administer to animals.

Future Directions

There are many potential future directions for research on 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for this this compound. Other potential future directions include exploring the use of this compound A as a diagnostic tool for cancer and other diseases, as well as investigating its potential use in treating other conditions such as diabetes and neurodegenerative diseases.
Conclusion
In conclusion, this compound, or this compound A, is a synthetic this compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. Compound A has potential applications in cancer therapy, diagnostics, and other areas of medicine. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide A involves a multi-step process that starts with the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylbutyric acid to form this compound A. The final product is purified by recrystallization.

Properties

IUPAC Name

3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14(2)11-19(23)21-17-10-6-9-16(12-17)18-13-24-20(22-18)15-7-4-3-5-8-15/h3-10,12-14H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKZBPKAKRCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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